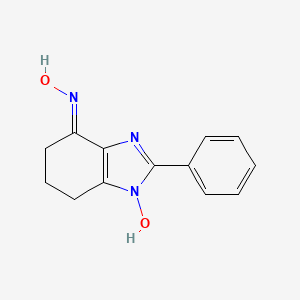![molecular formula C17H21N3O B5910840 N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)
N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine, also known as MFP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MFP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine has also been shown to interact with various targets, such as ion channels, receptors, and enzymes.
Biochemical and Physiological Effects:
N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine has been shown to have a variety of biochemical and physiological effects, such as reducing oxidative stress, modulating immune function, and regulating gene expression. N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine has also been shown to have low toxicity and high bioavailability, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine in lab experiments include its diverse pharmacological properties, low toxicity, and high bioavailability. However, the limitations of using N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine in lab experiments include its relatively high cost, limited availability, and lack of standardized protocols for its use.
Zukünftige Richtungen
There are many future directions for the research of N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine, such as:
1. Developing more efficient synthesis methods to improve the yield and reduce the cost of N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine.
2. Investigating the potential of N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine as a therapeutic agent for various diseases, such as cancer, inflammation, and neurological disorders.
3. Exploring the mechanism of action of N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine and identifying its molecular targets.
4. Conducting preclinical and clinical studies to evaluate the safety and efficacy of N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine as a drug candidate.
5. Developing new formulations and delivery methods for N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine to enhance its therapeutic potential.
6. Studying the pharmacokinetics and pharmacodynamics of N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine to optimize its dosing and administration.
Conclusion:
In conclusion, N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine, or N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine, is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine has diverse pharmacological properties and low toxicity, making it a promising candidate for drug development. However, further research is needed to fully understand the mechanism of action of N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine involves the reaction of 4-(4-methylphenyl)-1-piperazine with 5-methylfurfural in the presence of a catalyst. The reaction proceeds via a Schiff base intermediate, which is then reduced to form N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine. The yield of N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine has been extensively studied for its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In cancer research, N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine has been shown to enhance the release of neurotransmitters and improve cognitive function.
Eigenschaften
IUPAC Name |
(Z)-1-(5-methylfuran-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-14-3-6-16(7-4-14)19-9-11-20(12-10-19)18-13-17-8-5-15(2)21-17/h3-8,13H,9-12H2,1-2H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFVHCAFYFSOT-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5910762.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)






![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)



![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
